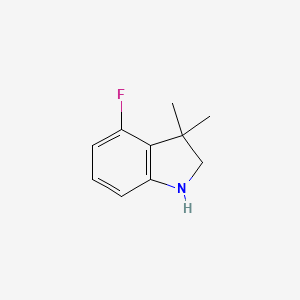

4-Fluoro-3,3-dimethylindoline

Description

Properties

IUPAC Name |

4-fluoro-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVMOOSJCPUJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C(=CC=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 Fluoro 3,3 Dimethylindoline Formation and Reactivity

Elucidation of Reaction Pathways for Indoline (B122111) Core Formation

The formation of the indoline core, a fundamental heterocyclic structure, can be achieved through various synthetic strategies. One common approach involves the dearomatization of indole (B1671886) derivatives. For instance, the dearomative 2,3-difluorination of indoles has been shown to proceed via an iodine(I/III)-catalyzed reaction, suggesting the formation of a β-fluorine-substituted carbocation intermediate. chemrxiv.org Another method involves the photocatalytic dehydrogenation of indolines to form indoles, a process that has been mechanistically studied and found to potentially proceed through a radical chain mechanism. rsc.org

The Fischer indole synthesis is a classic method for constructing the indole ring system, which can subsequently be reduced to the indoline core. This reaction proceeds through a complex mechanism involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. uodiyala.edu.iq Furthermore, the synthesis of quinoline-3-carboxylates from indoles through a rhodium-catalyzed cyclopropanation-ring expansion reaction suggests the formation of a labile indoline cyclopropane (B1198618) intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate then undergoes ring opening and elimination to yield the final quinoline (B57606) product. beilstein-journals.orgbeilstein-journals.org

Computational studies have also shed light on the formation of indolynes, which are highly reactive intermediates that can be trapped to form various substituted indoles. These studies indicate that the regioselectivity of nucleophilic additions to indolynes is controlled by distortion energies. nih.gov The synthesis of the 3,3-dimethylindoline (B1314585) squaraine rotaxanes involves the reaction of a hydrazine (B178648) derivative with diethyl squarate, followed by a templated clipping reaction. nd.edu

The reaction pathways for the formation of the indoline core are diverse and can involve various intermediates and reaction conditions. The specific pathway often depends on the starting materials and the desired substitution pattern of the final indoline product.

Mechanisms of Fluorine Atom Incorporation

The introduction of fluorine atoms into the indoline structure is a critical step in the synthesis of 4-Fluoro-3,3-dimethylindoline and related compounds. The mechanisms of these fluorination reactions are often complex and can be influenced by a variety of factors.

Involvement of Reactive Fluorinated Intermediates

The incorporation of fluorine often proceeds through reactive intermediates. For example, the dearomative fluorination of 2-methylindoles with N-fluorodibenzenesulfonimide (NFSI) is proposed to deliver 3,3-difluoroindolines bearing an exomethylidene group. acs.org This suggests the involvement of a fluorinated intermediate that undergoes further reaction. Similarly, the iodine(I/III)-catalyzed dearomative 2,3-difluorination of indoles is thought to proceed through the formation of a β-fluorine-substituted carbocation intermediate. chemrxiv.orgresearchgate.net Theoretical calculations support the formation of this type of intermediate. chemrxiv.orgresearchgate.net

In other cases, radical intermediates play a key role. The radical-mediated dearomatization of indoles with sulfinate reagents allows for the synthesis of fluorinated spirocyclic indolines. nih.gov This reaction involves the introduction of trifluoromethyl or 1,1-difluoroethyl radicals into the C2 position of the indole ring. nih.gov

Role of Catalysts and Reagents in Fluorination Selectivity

The choice of catalyst and fluorinating reagent is crucial for controlling the selectivity of the fluorination reaction. For instance, palladium catalysis has been used for the directed C-H fluorination of indoles, often requiring elevated temperatures. researchgate.net In contrast, a gold-catalyzed tandem cycloisomerization/fluorination of 2-alkynylanilines provides access to 3,3-difluoro-2-aryl-3H-indoles and 3-fluoro-2-arylindoles. beilstein-journals.org The use of Selectfluor™ (F-TEDA-BF4) as an electrophilic fluorinating agent is common and has been employed in the fluorination of indoles in ionic liquids, demonstrating high chemoselectivity. researchgate.net

The reaction conditions, including the solvent and additives, can also significantly impact the outcome. For example, in the dearomative fluorination of 2-methylindole (B41428) with NFSI, ammonium (B1175870) chloride was found to benefit the reaction, possibly by activating NFSI or quenching byproducts. acs.org Similarly, the use of a multi-site phase-transfer catalyst (MPTC) has been shown to increase the reaction rate in the N-arylation of indole. benthamdirect.com

The following table summarizes the key reagents and proposed intermediates in various fluorination reactions of indoles and related compounds.

| Reaction Type | Reagent(s) | Proposed Intermediate(s) | Product Type |

| Dearomative 2,3-Difluorination | Iodine(I/III) catalyst | β-fluorine-substituted carbocation | 2,3-difluorinated indolines |

| Dearomative Fluorination | N-fluorodibenzenesulfonimide (NFSI) | Fluorinated intermediate | 3,3-difluoroindolines |

| Radical-Mediated Dearomatization | Sulfinate reagents | Trifluoromethyl/1,1-difluoroethyl radicals | Fluorinated spirocyclic indolines |

| Tandem Cycloisomerization/Fluorination | Gold catalyst, Selectfluor™ | - | 3,3-difluoro-2-aryl-3H-indoles, 3-fluoro-2-arylindoles |

| Electrophilic Fluorination | Selectfluor™ | - | Monofluorinated indoles |

Computational Mechanistic Studies

Computational studies, particularly using density functional theory (DFT), have become an invaluable tool for elucidating the mechanisms of complex organic reactions, including the formation of fluorinated indolines. These studies can provide insights into reaction pathways, transition state geometries, and the origins of selectivity that are often difficult to obtain through experimental methods alone.

For instance, theoretical calculations have been instrumental in supporting the proposed formation of a β-fluorine-substituted carbocation intermediate in the iodine(I/III)-catalyzed dearomative 2,3-difluorination of indoles. chemrxiv.orgresearchgate.net These calculations help to rationalize the observed high diastereoselectivity, which is attributed to dipole-dipole interactions involving the C-F bond. chemrxiv.org

In the study of indolyne formation and reactivity, a combination of experimental and computational approaches revealed that distortion energies are the primary factor controlling the regioselectivity of nucleophilic additions. nih.gov This understanding, derived from quantum chemical calculations, has enabled the design of substituted indolynes with enhanced regioselectivity. nih.gov

Computational methods have also been applied to investigate the photocatalytic trifluoromethylation of indoles. vu.nl Reaction kinetics and molecular orbital analyses from these quantum chemical computations have successfully predicted and rationalized the formation of the experimentally observed products. vu.nl Furthermore, DFT studies have been used to investigate the binding interactions of indole-based hydrazones with fluoride (B91410) ions, providing insights into their potential as colorimetric sensors. acs.org These studies analyze the frontier molecular orbitals to understand charge transference and energy gaps. acs.org

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide crucial information about the rates of chemical reactions and the factors that influence them. For the formation of indoline derivatives, kinetic analyses have been employed to understand reaction mechanisms and optimize reaction conditions.

Reaction progress kinetic analysis (RPKA) has been used to investigate the photocatalytic dehydrogenation of an indoline. rsc.org This study revealed that the reaction exhibits a first-order kinetic dependence on both the indoline and a perester oxidant, while being essentially zero-order with respect to the iridium photocatalyst concentration, indicating a photon-limited process. rsc.org Quantum yield experiments further supported a radical chain mechanism. rsc.org

In another study, the kinetic analysis of a copper-catalyzed aerobic oxidative C-H/C-H cyclization of 3-phenylindoles was monitored by in situ IR and GC analysis. researchgate.net The reaction profile showed that the formation of the cyclization product did not directly parallel the consumption of the starting material, suggesting a more complex reaction pathway. researchgate.net

The kinetics of the N-arylation of indole under phase-transfer catalysis conditions have also been investigated. benthamdirect.com The apparent reaction rate was found to follow pseudo-first-order kinetics, and the rate constant was influenced by factors such as temperature, the amount of phase-transfer catalyst, sodium hydroxide (B78521) concentration, and stirring speed. benthamdirect.com Furthermore, the kinetic resolution of racemic indolines has been achieved through deracemization processes involving CPA-catalyzed asymmetric transfer hydrogenation, highlighting the role of kinetics in achieving enantioselectivity. acs.org

The following table summarizes the key findings from kinetic studies on reactions involving indoline and indole derivatives.

| Reaction | Kinetic Method | Key Findings |

| Photocatalytic indoline dehydrogenation | Reaction Progress Kinetic Analysis (RPKA), Quantum Yield | First-order in indoline and perester; zero-order in photocatalyst; radical chain mechanism. rsc.org |

| Copper-catalyzed oxidative cyclization of 3-phenylindoles | In situ IR and GC analysis | Product formation does not directly correlate with starting material consumption. researchgate.net |

| N-arylation of indole | Pseudo-first-order kinetics | Rate influenced by temperature, catalyst, base concentration, and stirring speed. benthamdirect.com |

| Deracemization of indolines | Kinetic resolution | CPA-catalyzed asymmetric transfer hydrogenation enables enantioselective synthesis. acs.org |

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 3,3 Dimethylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of chemical structure elucidation. However, specific NMR data for 4-Fluoro-3,3-dimethylindoline is conspicuously absent from the reviewed literature.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR Chemical Shift Analysis

No peer-reviewed articles or database entries containing the ¹H, ¹³C, or ¹⁹F NMR spectra for this compound could be located. While data is available for related compounds such as 4-fluoro-1,3,3-trimethylindoline rsc.org and various other fluorinated indoles and indolines, rsc.orgrsc.org these spectra are not directly applicable due to structural differences that would significantly alter the chemical shifts and coupling constants. For instance, the N-methylation in 4-fluoro-1,3,3-trimethylindoline would change the electronic environment of the entire molecule compared to the N-unsubstituted target compound. rsc.org

Dynamic NMR Studies for Conformational Analysis

There is no evidence of dynamic NMR studies having been performed on this compound to analyze its conformational dynamics, such as ring-puckering or inversion barriers.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Specific FTIR spectral data for this compound, which would detail its characteristic vibrational modes, are not available. While IR data for related structures like 4-fluoro-1,3,3-trimethylindoline rsc.org and other complex indolines nih.gov have been published, these are not suitable for an accurate analysis of the title compound.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

No UV-Vis absorption spectra for this compound have been published. This data would provide information about the electronic transitions within the molecule, but it remains uncharacterized in the public domain. Studies on different indoline-containing dyes exist but are not relevant to the specific chromophore of the requested compound. iucr.org

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. While XRD data is available for highly complex molecules that incorporate a fluorinated indoline (B122111) substructure, eurjchem.com the crystal structure of the parent compound itself has not been determined or published. Without this data, definitive information on its solid-state conformation, bond lengths, and bond angles remains unknown.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This method is crucial in the structural elucidation of novel or synthesized compounds, as it provides a level of precision that allows for the differentiation between elemental compositions of the same nominal mass.

In a typical HRMS experiment utilizing Electrospray Ionization (ESI), the molecule is ionized, often by protonation to form the [M+H]⁺ ion. The mass analyzer then measures the m/z of this ion with a high degree of accuracy, typically to within a few parts per million (ppm). This experimental mass is then compared to the calculated theoretical mass for a proposed molecular formula. A close match between the found and calculated masses serves as strong evidence for the correct elemental composition of the analyte.

For the related compound, 4-fluoro-1,3,3-trimethylindoline, the expected molecular formula is C₁₂H₁₆FN. The HRMS analysis using ESI resulted in the detection of the protonated molecule, [C₁₂H₁₆FN+H]⁺. The comparison between the calculated and experimentally found m/z values for this ion is presented below. rsc.org

Interactive Data Table: HRMS Data for 4-fluoro-1,3,3-trimethylindoline

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆FN |

| Ion | [M+H]⁺ |

| Calculated m/z | 194.1345 |

| Found m/z | 194.1340 |

| Mass Difference (ppm) | -2.57 |

The extremely small difference between the calculated and observed mass for 4-fluoro-1,3,3-trimethylindoline provides high confidence in the assigned molecular formula. rsc.org This example demonstrates the power of HRMS to confirm the elemental composition of a synthesized molecule, a critical step in the comprehensive structural characterization of compounds like this compound.

Computational Chemistry and Theoretical Studies of 4 Fluoro 3,3 Dimethylindoline

Density Functional Theory (DFT) Calculations for Ground State Properties

Detailed research findings for the geometry optimization, molecular conformation, electronic structure, charge distribution, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential of 4-Fluoro-3,3-dimethylindoline are not available in the current scientific literature.

Geometry Optimization and Molecular Conformation Analysis

No published studies were found that report the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or conformational analysis of this compound using DFT methods.

Electronic Structure and Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

There are no available NBO analyses for this compound to describe its electronic structure, charge distribution, or the nature of its chemical bonds.

Vibrational Frequency Analysis and Comparison with Experimental IR Data

A theoretical vibrational frequency analysis of this compound and its comparison with experimental infrared (IR) data has not been reported.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which are crucial for predicting its chemical reactivity, have not been calculated and reported.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

No MEP maps for this compound have been published, which would otherwise identify the regions prone to electrophilic and nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

Investigations into the excited state properties and the prediction of the UV-Vis absorption spectra of this compound using TD-DFT are absent from the literature.

The exploration of this compound's computational profile presents a clear opportunity for future research. Such studies would be invaluable for understanding its fundamental chemical properties and could guide its potential application in various scientific fields.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule to define atoms, chemical bonds, and other chemical concepts. amercrystalassn.orgwiley-vch.de By examining the topology of the electron density, ρ(r), QTAIM can characterize the nature of both covalent and non-covalent interactions within a system like this compound. wiley-vch.denih.gov The analysis focuses on critical points (CPs) in the electron density, where the gradient of the density is zero. muni.cz

The primary CPs of interest are bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms, known as the bond path. wiley-vch.demuni.cz The properties of the electron density at these BCPs, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical bond. muni.cz

For this compound, a QTAIM analysis would involve locating the BCPs for all covalent bonds, such as the C-F, C-N, C-C, and C-H bonds. The values of ρ(r) and ∇²ρ(r) at these points would classify the interactions. Generally, covalent bonds (shared interactions) are characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density. muni.cz In contrast, closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, typically show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density at the BCP. muni.cz

QTAIM is also exceptionally useful for identifying and characterizing non-covalent interactions, which are crucial for understanding molecular conformation and intermolecular associations. nih.govnih.gov In this compound, potential intramolecular non-covalent interactions, such as a weak C-H···F hydrogen bond between the fluorine atom and a hydrogen on one of the gem-dimethyl groups or the aromatic ring, could be identified by the presence of a bond path and a (3, -1) BCP between the interacting atoms. chemrxiv.org The properties at this BCP would quantify the strength and nature of this weak interaction. rsc.org

Below is a hypothetical data table illustrating the kind of results a QTAIM analysis on this compound might yield.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Bond Critical Point (BCP) | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) | Interaction Type |

| C-F | BCP(C4-F) | 0.250 | +0.150 | +0.005 | Polar Covalent (Closed-Shell) |

| C-N | BCP(C7a-N) | 0.280 | -0.650 | -0.290 | Covalent (Shared) |

| C-C (Aromatic) | BCP(C4-C5) | 0.310 | -0.780 | -0.450 | Covalent (Shared) |

| C-C (Aliphatic) | BCP(C3-C(CH₃)) | 0.265 | -0.590 | -0.270 | Covalent (Shared) |

| C-H···F (Hypothetical) | BCP(H···F) | 0.015 | +0.045 | +0.001 | Non-Covalent (Closed-Shell) |

Note: The data in this table is illustrative and represents typical values for the types of bonds listed, based on established QTAIM principles. It is not derived from an actual computational study on this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.govunm.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes how the positions and velocities of particles evolve over time. nih.gov This allows for the exploration of a molecule's dynamic behavior and its conformational landscape, providing insights that are often inaccessible through static experimental methods. unm.educhemrxiv.org

Exploration of Conformational Space

The indoline (B122111) ring system is not planar and can adopt various conformations. For this compound, the five-membered heterocyclic ring can undergo puckering, leading to different spatial arrangements of the substituents. MD simulations are an ideal tool to explore this conformational space. chemrxiv.orgnih.gov

A typical study would involve placing the molecule in a simulated environment (e.g., in a vacuum or a solvent box) and running a simulation for a sufficient length of time (nanoseconds to microseconds) to sample a wide range of possible conformations. nih.gov By analyzing the simulation trajectory, one can identify the most stable and frequently occurring conformations, as well as the energetic barriers for interconversion between them. elifesciences.orgnih.gov

The analysis might focus on key dihedral angles within the indoline ring to map out the potential energy surface. The presence of the bulky gem-dimethyl group at the C3 position and the fluorine atom at the C4 position will significantly influence the preferred conformations by introducing steric constraints and specific electronic interactions. The results can be visualized using a Ramachandran-like plot for the key dihedral angles or by clustering the trajectory to group similar structures into representative conformational states. nih.gov

Table 2: Hypothetical Major Conformational States of this compound from MD Simulations

| Conformational State | Ring Pucker Descriptor (e.g., Dihedral Angle τ) | Relative Population (%) | Average Potential Energy (kcal/mol) | Key Feature |

| State A (Envelope) | ~25° | 65 | -15.2 | Nitrogen atom out of the plane of the other four ring atoms. |

| State B (Twist) | ~ -15° | 30 | -14.5 | C2 and C3 atoms are on opposite sides of the plane formed by the other three ring atoms. |

| State C (Transition) | ~ 0° | 5 | -12.1 | A higher-energy, near-planar state facilitating interconversion between A and B. |

Note: This table presents a simplified, hypothetical outcome of a conformational analysis to illustrate the type of data generated from MD simulations. The descriptors and values are representative examples.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule is profoundly influenced by its environment, particularly the solvent. rsc.org MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation effects and intermolecular interactions. rsc.org For this compound, simulations in different solvents (e.g., water as a protic solvent, and dichloromethane (B109758) as a non-polar aprotic solvent) would reveal how the solvent organizes around the solute and affects its conformational preferences.

Computational Approaches to Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. smu.edusumitomo-chem.co.jp By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products, which involves locating and characterizing stationary points such as intermediates and, crucially, transition states (TS). smu.edu A transition state is a first-order saddle point on the PES, representing the maximum energy barrier that must be overcome for a reaction to proceed. sumitomo-chem.co.jp

For a reaction involving this compound, such as an N-alkylation or an electrophilic aromatic substitution, computational methods like Density Functional Theory (DFT) would be employed. sumitomo-chem.co.jp The process begins by optimizing the geometries of the reactants, products, and any proposed intermediates. smu.edu Following this, various algorithms are used to locate the transition state structure connecting these minima.

Once a candidate TS structure is found, it must be validated. A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). smu.edusci-hub.se Intrinsic Reaction Coordinate (IRC) calculations are then performed starting from the TS geometry. sci-hub.se An IRC calculation follows the reaction path downhill from the transition state, confirming that it connects the intended reactants and products. smu.edu The energy difference between the reactants and the transition state gives the activation energy (energy barrier) for the reaction, a key determinant of the reaction rate. sumitomo-chem.co.jp

Table 3: Hypothetical Computational Data for a Reaction Mechanism (e.g., N-Methylation of this compound)

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter | Number of Imaginary Frequencies |

| Reactants (Indoline + CH₃I) | B3LYP/6-31G(d) | 0.0 | N···C distance > 4 Å | 0 |

| Transition State (TS) | B3LYP/6-31G(d) | +22.5 | N-C bond forming (2.1 Å), C-I bond breaking (2.5 Å) | 1 (-350 cm⁻¹) |

| Products (N-Methylindolinium + I⁻) | B3LYP/6-31G(d) | -10.8 | N-C bond formed (1.48 Å) | 0 |

Note: The data presented is a hypothetical example for an Sₙ2 N-methylation reaction. The values are representative of what would be expected from such a DFT calculation but are not from a specific published study.

Reactivity and Chemical Transformations of the 4 Fluoro 3,3 Dimethylindoline Scaffold

Electrophilic and Nucleophilic Reactivity of the Indoline (B122111) Ring

The indoline ring system, a partially saturated indole (B1671886) analogue, possesses a rich and nuanced reactivity profile. The benzene (B151609) ring fused to the dihydropyrrole moiety can undergo electrophilic aromatic substitution. The electron-donating nature of the nitrogen atom activates the aromatic ring, directing incoming electrophiles primarily to the ortho and para positions. In the case of 4-Fluoro-3,3-dimethylindoline, the fluorine atom at the 4-position and the alkyl portion at the 2 and 3-positions influence the regioselectivity of these substitutions. The fluorine atom is an ortho, para-director, albeit a deactivating one due to its high electronegativity. The primary sites for electrophilic attack are the positions ortho and para to the amino group, namely C5 and C7.

Conversely, the indoline scaffold can also exhibit nucleophilic characteristics. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with various electrophiles. This nucleophilicity is a cornerstone of many synthetic transformations involving the indoline core.

Reactions at the Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the this compound scaffold is a key site for synthetic modification. Its nucleophilicity allows for straightforward N-alkylation and N-acylation reactions, providing a gateway to a diverse array of functionalized derivatives.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom, typically by reacting the indoline with an alkyl halide or another suitable alkylating agent in the presence of a base. The choice of base and solvent system can be critical for achieving high yields and avoiding side reactions. These N-alkylated derivatives are valuable intermediates in the synthesis of more complex molecules.

N-Acylation: The introduction of an acyl group to the nitrogen atom is another fundamental transformation. This is commonly achieved by treating the indoline with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. N-acylation is frequently employed to protect the nitrogen atom during subsequent synthetic steps or to introduce specific functional groups that can modulate the biological activity of the resulting molecule. The resulting amides are generally more stable and less prone to oxidation than the parent amine.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-fluoro-3,3-dimethylindoline |

| N-Acylation | Acyl chloride/Anhydride, Base | N-Acyl-4-fluoro-3,3-dimethylindoline |

Functionalization of the Methyl Groups at C3

The gem-dimethyl groups at the C3 position of this compound present a unique opportunity for synthetic diversification. While typically considered less reactive than other sites on the indoline scaffold, these methyl groups can be functionalized under specific conditions, often involving radical-based or strong base-mediated reactions.

One potential avenue for functionalization is through free-radical halogenation, where one of the methyl hydrogens is substituted with a halogen atom. This can be followed by nucleophilic substitution to introduce a variety of other functional groups. Another approach involves deprotonation with a strong base to generate a carbanion, which can then react with an electrophile. The steric hindrance provided by the gem-dimethyl groups can influence the stereochemical outcome of reactions at this position.

Reactions Involving the Fluorine Atom and its Influence on Reactivity

The fluorine atom at the 4-position is a defining feature of this indoline scaffold, significantly impacting its chemical reactivity. While the C-F bond is generally strong and unreactive, it can participate in certain transformations, particularly nucleophilic aromatic substitution (SNAr) under forcing conditions. For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and the leaving group, in this case, fluoride (B91410), must be a reasonably good one.

More significantly, the fluorine atom exerts a profound electronic influence on the reactivity of the entire molecule. Its strong electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic substitution, making such reactions more challenging compared to non-fluorinated analogues. However, its ability to act as a weak ortho, para-director can still guide the regioselectivity of incoming electrophiles. Furthermore, the presence of fluorine can alter the acidity of nearby protons and influence the binding affinity of the molecule to biological targets, a property often exploited in medicinal chemistry.

Catalytic Functionalization (e.g., C-H activation)

Modern synthetic methodologies, such as catalytic C-H activation, offer powerful tools for the direct functionalization of otherwise unreactive C-H bonds. In the context of this compound, C-H activation strategies can enable the introduction of new functional groups at various positions on the indoline ring system with high levels of selectivity.

Transition metal catalysts, often based on palladium, rhodium, or iridium, can mediate the cleavage of C-H bonds and their subsequent transformation into C-C, C-N, or C-O bonds. The directing group ability of the indoline nitrogen is often harnessed to achieve regioselective C-H activation at the C7 position. The fluorine atom can also play a role in modulating the reactivity and selectivity of these catalytic processes. Research in this area is continually evolving, providing new and efficient routes to novel indoline derivatives.

Stereoselective Transformations and Derivatizations

While this compound itself is achiral, the introduction of a substituent at the C2 position or the functionalization of one of the C3 methyl groups can create a stereocenter. This opens up the field of stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in the product.

The development of stereoselective transformations of the indoline scaffold is of significant interest, particularly for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of materials. The steric bulk of the gem-dimethyl groups at C3 can play a crucial role in influencing the facial selectivity of reactions at the adjacent C2 position, providing a handle for controlling the stereochemical outcome.

Advanced Synthetic Applications of Fluoroindoline Scaffolds in Organic Synthesis

4-Fluoro-3,3-dimethylindoline as a Chiral Auxiliary in Asymmetric Reactions

Chiral auxiliaries are instrumental in stereoselective synthesis, enabling the control of stereochemical outcomes in chemical reactions. These temporary additions to a substrate molecule guide the formation of a specific stereoisomer. While the direct use of this compound as a chiral auxiliary is not extensively documented in readily available literature, the broader class of chiral indolines and related heterocyclic compounds has seen application in asymmetric synthesis. The principles of asymmetric induction using chiral auxiliaries involve the temporary incorporation of a chiral molecule to direct the formation of a new stereocenter. After the desired stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to create a highly diastereoselective environment around the reacting center, often through steric hindrance or electronic effects.

Fluoroindoline Derivatives as Building Blocks for Complex Molecular Architectures

Fluoroindoline derivatives serve as versatile building blocks for the synthesis of more complex molecular structures. The inherent reactivity of the indoline (B122111) core, combined with the electronic modifications imparted by the fluorine atom, allows for a range of chemical transformations. These derivatives can be key components in the assembly of natural product analogs, pharmaceutical agents, and functional materials. For instance, the oxindole (B195798) scaffold, closely related to indoline, is a privileged structure found in numerous natural products and biologically active compounds. Computational repositioning strategies have been employed to explore new biological targets for libraries of compounds based on the oxindole scaffold. nih.gov

The synthesis of complex molecules often relies on the strategic use of functionalized building blocks that can be coupled together in a controlled manner. Fluoroindoline derivatives, with their defined stereochemistry and functional group handles, are well-suited for such approaches. The development of methods for the asymmetric synthesis of highly substituted piperidine (B6355638) ring systems, for example, showcases the elaboration of heterocyclic scaffolds into more complex structures. nih.gov

Strategies for Scaffold Diversification and Library Synthesis

The generation of chemical libraries with diverse molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. researchgate.netnih.gov Scaffold diversification strategies aim to create a wide array of structurally distinct molecules from a common starting point. Fluoroindoline scaffolds can be subjected to various chemical transformations to generate libraries of related compounds with diverse properties.

A "build-couple-transform" strategy is one such approach for generating lead-like libraries with scaffold diversity. researchgate.net This involves the initial synthesis of a core scaffold, followed by coupling with various building blocks and subsequent chemical transformations to create a diverse set of final products. This methodology allows for the exploration of a broader chemical space than traditional parallel synthesis methods. researchgate.net

Another powerful strategy is diversity-oriented synthesis (DOS), which focuses on creating structurally complex and diverse small-molecule libraries from simple starting materials through rapid and efficient synthetic transformations. nih.gov This approach has been successfully applied to generate libraries of natural product-like compounds. nih.gov For indole-based scaffolds, biomimetic synthetic strategies have also been employed to generate skeletally diverse libraries. nih.gov

The table below illustrates different strategies for scaffold diversification:

| Strategy | Description | Key Features |

| Build-Couple-Transform | A paradigm for generating lead-like libraries by building a scaffold, coupling it with diverse fragments, and then performing various chemical transformations. researchgate.net | Enhanced scaffold diversity, suitable for high-throughput screening. researchgate.net |

| Diversity-Oriented Synthesis (DOS) | A synthetic approach to create structurally complex and diverse small-molecule libraries from simple starting materials in a divergent and efficient manner. nih.gov | Access to natural product-like scaffolds, exploration of novel chemical space. nih.gov |

| Biomimetic Synthesis | Mimicking biosynthetic pathways to transform a common intermediate into skeletally diverse scaffolds. nih.gov | Generation of biologically relevant molecular architectures. nih.gov |

| Ring-Distortion Strategies | Chemical transformations that alter the ring system of a core scaffold to generate new and complex molecular frameworks. nih.gov | Rapid generation of novel scaffolds with high complexity. nih.gov |

Development of Novel Reagents and Catalysts Enabled by Fluoroindoline Structures

The unique electronic and steric properties of fluoroindoline scaffolds can be harnessed to develop novel reagents and catalysts. While specific examples involving this compound are not prevalent in the reviewed literature, the broader principle involves incorporating the fluoroindoline moiety into a larger molecular framework that can participate in or facilitate a chemical reaction.

For example, ligands incorporating chiral backbones are crucial for asymmetric catalysis. The rigid and well-defined structure of a fluoroindoline derivative could serve as a scaffold for the design of new chiral ligands for transition metal-catalyzed reactions. The fluorine atom can influence the electronic properties of the ligand, potentially tuning the reactivity and selectivity of the metal center.

Furthermore, organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, is a rapidly growing field. Fluoroindoline derivatives could be explored as precursors to novel organocatalysts, where the indoline nitrogen or other functional groups could act as the catalytic center. The stereochemical information embedded in a chiral fluoroindoline could be transferred to the products of the catalyzed reaction.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Lewis acid cyclization | 85–92 | 95+ | |

| Reductive amination | 70–78 | 90–95 |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Structural validation requires:

- ¹H/¹³C NMR : Fluorine-induced deshielding in aromatic protons (δ 6.8–7.2 ppm) and coupling patterns (e.g., JF-H ~8–12 Hz) confirm regiochemistry . The dimethyl group appears as a singlet (~δ 1.2–1.4 ppm for CH₃).

- MS (HRMS) : Exact mass analysis (e.g., m/z 193.1102 for C₁₀H₁₂FN) verifies molecular composition .

- X-ray crystallography : Resolves conformational preferences (e.g., boat vs. chair conformation in the indoline ring) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from:

- Purity variations : Impurities (e.g., unreacted intermediates) skew bioactivity. Use HPLC (>99% purity) and elemental analysis to validate compounds .

- Assay conditions : Differences in cell lines, solvent (DMSO vs. saline), or incubation time affect results. Standardize protocols using OECD guidelines .

- Structural analogs : Fluorine position (para vs. meta) and dimethyl group steric effects alter target binding. Conduct SAR studies with systematically modified analogs .

Example: In antimalarial studies, 4′-fluoroquinoline derivatives showed activity discrepancies due to amine substituent bulkiness. Adjusting the N-alkyl group (e.g., piperidine vs. pyrrolidine) resolved potency conflicts .

Advanced: What strategies optimize reaction yields in fluorinated indoline syntheses?

Methodological Answer:

- Inert atmosphere : Use argon/nitrogen to prevent oxidation of sensitive intermediates (e.g., secondary amines) .

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance fluorination kinetics .

- Catalyst screening : Test BF₃·Et₂O, ZnCl₂, or Bi(OTf)₃ for cyclization efficiency .

- Temperature control : Low temperatures (–20°C to 0°C) minimize side reactions during fluorination .

Case Study : A 92% yield for 7-chloro-N-(4-chloro-3-(piperidin-1-ylmethyl)phenyl)quinolin-4-amine was achieved using BF₃·Et₂O at –10°C .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Replace fluorine with Cl, CF₃, or OCH₃ to probe electronic effects.

- Steric modulation : Adjust the 3,3-dimethyl group to ethyl or cyclopropyl for steric hindrance analysis.

- Bioisosteres : Substitute the indoline ring with tetrahydroquinoline or benzazepine .

- Computational modeling : Use DFT (e.g., Gaussian 16) to predict binding affinities with target proteins (e.g., kinase enzymes) .

Example : Fluorine’s electronegativity enhances hydrogen bonding in receptor pockets, while dimethyl groups stabilize hydrophobic interactions .

Advanced: How does fluorine substitution impact the molecule’s photostability and reactivity?

Methodological Answer:

- Photostability : Fluorine reduces π→π* transitions, enhancing UV stability. Conduct accelerated aging tests under UV light (λ = 254–365 nm) to compare degradation rates .

- Reactivity : The C–F bond’s strength (485 kJ/mol) resists hydrolysis but participates in SNAr reactions with strong nucleophiles (e.g., Grignard reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.